![molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]Glucose CAS No. 51517-59-0](/img/structure/B1146262.png)
D-[3-2H]Glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, also known as dextrose or grape sugar, is a simple monosaccharide found in plants and is one of the main products of photosynthesis. It serves as a primary energy source and a building block for several important polysaccharides like starch and cellulose (Shendurse & Khedkar, 2016).
Synthesis Analysis
The synthesis of D-glucose derivatives involves complex chemical reactions. For instance, D-Glucose-3-d has been synthesized through key steps involving the conversion of specific intermediates to achieve the desired structure (Koch & Perlin, 1970). Another method described the synthesis of D-(6R) and D-(6S)-(6-2H1) glucose from D-glucose, highlighting stereospecific reductions and deprotection processes (Kakinuma, 1984).
Molecular Structure Analysis
The precise crystal and molecular structure of alpha-D-glucose have been determined using neutron diffraction analysis, revealing bond lengths and valence angles critical for understanding its chemical behavior (Brown & Levy, 1965).
Chemical Reactions and Properties
D-Glucose undergoes various chemical reactions, forming different products. A study on carbohydrate pyrolysis mechanisms with isotopic labeling detailed the pyrolysis of D-glucose, analyzing fragmentation pathways to form carbonyl compounds (Paine, Pithawalla, & Naworal, 2008). Another study explored the synthesis of D-glucose 3- and 6-[2-(perfluoroalkyl)ethyl] phosphates as new types of anionic surfactants (Milius, Greiner, & Riess, 1992).
Physical Properties Analysis
The structure of amorphous glucose was studied using wide-angle neutron scattering, providing insights into its hydrogen bond structure in glassy and liquid states. This analysis helps understand glucose's physical properties at different temperatures (Tromp, Parker, & Ring, 1997).
Chemical Properties Analysis
The interaction of D-glucose with alkaline-earth metal ions was investigated, revealing how metal-ion binding affects the anomeric configuration of the sugar. This study provides important insights into the chemical properties and reactivity of D-glucose in the presence of metal ions (Tajmir-Riahi, 1988).
Aplicaciones Científicas De Investigación
Brain Metabolism and Neuronal Activity Mapping : D-[3-2H]Glucose, particularly its analogs like 2-deoxyglucose, is used in neuroscientific research. For instance, Sejnowski et al. (1980) used [3H]-2-deoxyglucose to map the metabolic activity of individual neurons in molluscs, achieving a resolution of less than 1 µm (Sejnowski, Reingold, Kelley, & Gelperin, 1980). Similarly, the [14C]2-deoxyglucose technique has been widely used for quantitative measurement of local cerebral metabolic rate for glucose in animals, as demonstrated by Alexander et al. (1981) (Alexander, Schwartzman, Bell, Yu, & Renthal, 1981).
Medical Imaging and Cancer Research : D-[3-2H]Glucose derivatives like 2-deoxy-D-glucose (2DG) are employed in imaging techniques for cancer research. Nasrallah et al. (2013) demonstrated the use of 2DG in GlucoCEST MRI to image deoxyglucose/glucose uptake and metabolism in vivo (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).
Metabolic Imaging in Clinical Research : De Feyter et al. (2018) developed Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo, using nonradioactive 2H-labeled substrates like [6,6′-2H2]glucose (De Feyter, Behar, Corbin, Fulbright, Brown, McIntyre, Nixon, Rothman, & de Graaf, 2018).
Diabetes Research : Kavakiotis et al. (2017) highlighted the role of data mining and machine learning in diabetes research, where analogs of D-[3-2H]Glucose like 2-deoxy-D-glucose might be relevant in understanding glucose metabolism and its disorders (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CUCXIZKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[3-2H]Glucose | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

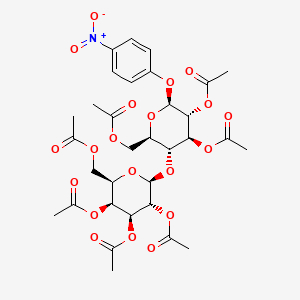
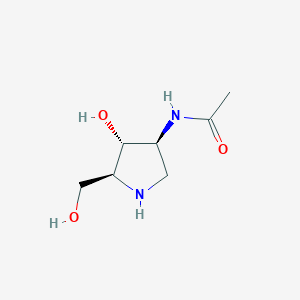

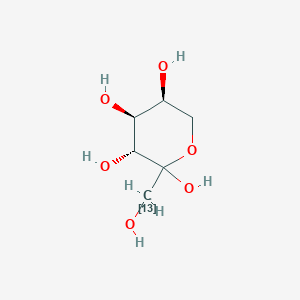


![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
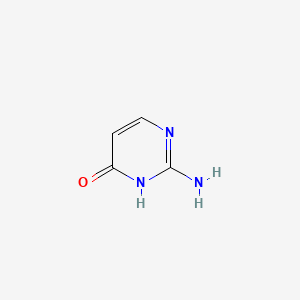
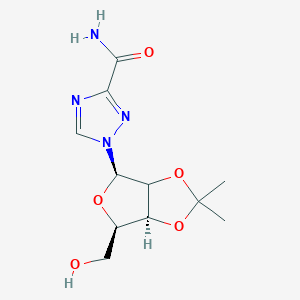

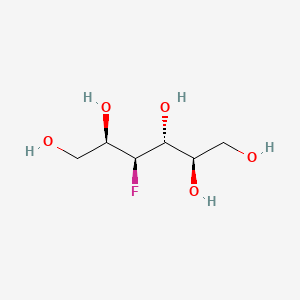

![D-[1-2H]Mannose](/img/structure/B1146200.png)